3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

描述

Chemical Structure and Properties

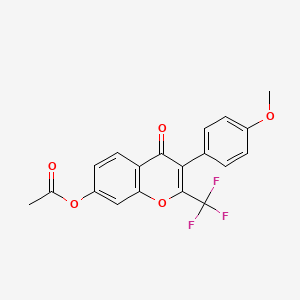

The compound 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS: 13319-69-2) is a chromone derivative with the molecular formula C₁₉H₁₆O₅ and a molecular weight of 324.332 g/mol . Its structure features:

- A 4-oxo-4H-chromen core.

- A trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity.

- A 4-methoxyphenyl substituent at position 3, contributing to π-π stacking interactions.

- An acetate ester at position 7, a common modification to improve solubility or serve as a prodrug .

属性

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O5/c1-10(23)26-13-7-8-14-15(9-13)27-18(19(20,21)22)16(17(14)24)11-3-5-12(25-2)6-4-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNDKKMISXIGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromen-4-one intermediate. This intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. Finally, the acetate ester is introduced through esterification with acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(4-hydroxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate.

Reduction: Formation of 3-(4-methoxyphenyl)-4-hydroxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

作用机制

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

相似化合物的比较

Structural Analogues and Modifications

Key structural variations among similar chromone derivatives include:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. For example, the target compound (logP ~3.5) is more lipophilic than non-fluorinated analogues .

- Solubility : Acetate esters (e.g., target compound) show moderate aqueous solubility (~50 µM), whereas phenazinecarboxylate derivatives () are highly hydrophobic.

生物活性

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromen-4-one derivatives, which are recognized for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl group, which contribute to its unique properties and potential applications in medicinal chemistry.

- Molecular Formula : C₁₈H₁₅F₃O₃

- Molecular Weight : 348.31 g/mol

- Structure : The compound features a chromenone core, with significant substituents that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside the cell, it may modulate enzyme activities and cellular signaling pathways, potentially leading to anti-inflammatory and antioxidant effects. The chromenone structure is known for interactions with DNA and proteins, which may result in cytotoxic effects against cancer cells.

1. Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which is crucial in scavenging free radicals. This property is vital for protecting cells from oxidative stress-related damage.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of inflammatory mediators, suggesting therapeutic potential in treating inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has demonstrated activity against breast cancer (MCF-7) cells, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis through interaction with specific cellular pathways.

Research Findings

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of various chromenone derivatives, this compound was found to exhibit a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively inhibited COX-2 enzyme activity in a dose-dependent manner, suggesting its potential use in managing inflammatory conditions.

Case Study 3: Cancer Cell Line Testing

A cytotoxicity study on MCF-7 breast cancer cells showed that this compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation being proposed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。